Opioid Receptor Binding Selectivity: (2R,3R)-β-MePhe1-CTAP Demonstrates a Unique Dual δ-Agonist/μ-Antagonist Profile Absent in Other Stereoisomers
In CTAP-derived cyclic opioid peptides, incorporating (2R,3R)-β-MePhe at position 1 yields a compound (2) with simultaneous δ-opioid agonism and μ-opioid antagonism, a functional profile not shared by any other stereoisomer [1]. At the μ receptor, (2R,3R)-β-MePhe1-CTAP exhibits an IC50 of 20 (±5) nM, while (2S,3S)-β-MePhe1-CTAP (5) is 75-fold less potent (IC50 1500 ±670 nM) and (2S,3R)-β-MePhe1-CTAP (4) is 270-fold less potent (IC50 5420 ±1020 nM). At the δ receptor, (2R,3R)-β-MePhe1-CTAP achieves an IC50 of 1190 (±330) nM, compared to >15,000 nM for the (2S,3S) isomer. The resulting δ/μ selectivity ratio of 59 for (2R,3R) contrasts sharply with >10 for (2S,3S) and 2.4 for (2S,3R), indicating that the (2R,3R) configuration uniquely balances dual receptor engagement [1].
| Evidence Dimension | μ-opioid receptor binding affinity (IC50) and δ/μ selectivity ratio in CTAP peptide analogues |
|---|---|
| Target Compound Data | [(2R,3R)β-MePhe1]CTAP: IC50μ = 20 ±5 nM; IC50δ = 1190 ±330 nM; δ/μ ratio = 59 |
| Comparator Or Baseline | [(2S,3S)β-MePhe1]CTAP: IC50μ = 1500 ±670 nM; IC50δ >15,000 nM; δ/μ >10. [(2S,3R)β-MePhe1]CTAP: IC50μ = 5420 ±1020 nM; IC50δ = 13,200 ±2470 nM; δ/μ = 2.4. Parent CTAP (1): IC50μ = 2.1 ±0.3 nM; IC50δ = 5310 ±280 nM; δ/μ = 2530 |
| Quantified Difference | (2R,3R) is 75-fold more potent at μ receptor vs (2S,3S); 270-fold vs (2S,3R). δ/μ selectivity ratio is 59 for (2R,3R), compared to >10 for (2S,3S) and 2.4 for (2S,3R). Functional profile is simultaneous δ agonism/μ antagonism, unique among all four isomers. |
| Conditions | Radioligand binding assays using [3H]DAMGO (μ) and [3H][d-Pen2,4'-Cl-Phe4,d-Pen5]enkephalin (δ) in rat brain membrane preparations; MVD and GPI bioassays for functional activity. |
Why This Matters
For researchers developing δ/μ mixed opioid ligands, the (2R,3R) isomer provides a distinct dual functional profile that cannot be replicated by any other β-MePhe stereoisomer, making its procurement essential for reproducing or advancing this pharmacological phenotype.
- [1] Bonner GG, Davis P, Stropova D, et al. Opiate Aromatic Pharmacophore Structure−Activity Relationships in CTAP Analogues Determined by Topographical Bias, Two-Dimensional NMR, and Biological Activity Assays. Journal of Medicinal Chemistry. 2000;43(4):569-580. doi:10.1021/jm9900218 View Source
